Boc-l-lys(ivdde)-oh

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

In SPPS, lysine side-chain modification is frequently compromised by non-orthogonal deprotection. Boc-Lys(ivDde)-OH (CAS 862847-44-7) eliminates this problem: the Boc group protects α-amine while ivDde shields ε-amine, remaining inert to both acidic and basic conditions. • Selective ε-amine exposure with 2% hydrazine/DMF enables precise branching, cyclization, and bioconjugation. • ivDde avoids piperidine-induced migration seen with Dde analogs, ensuring higher purity and yield. • Critical for GLP-1 analogs, peptide-drug conjugates, MAPs, and biomaterials. Research to bulk quantities available. Store 2-8°C; ambient shipping.

Molecular Formula C24H40N2O6
Molecular Weight 452,6 g/mole
CAS No. 862847-44-7
Cat. No. B613671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-l-lys(ivdde)-oh
CAS862847-44-7
SynonymsBoc-Lys(ivDde); N-alpha-Boc-N-epsilon-ivDde-L-lysine
Molecular FormulaC24H40N2O6
Molecular Weight452,6 g/mole
Structural Identifiers
SMILESCC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(ivDde)-OH (CAS 862847-44-7) for Orthogonal Solid-Phase Peptide Synthesis


Boc-Lys(ivDde)-OH (CAS 862847-44-7) is a lysine derivative for solid-phase peptide synthesis (SPPS), featuring orthogonal protection with a Boc group on the α-amino and an ivDde group on the ε-amino . This dual protection enables selective deprotection and site-specific modification, crucial for synthesizing branched, cyclic, and complex peptides . The ivDde group is stable under standard SPPS acidic and basic conditions, while being cleavable with mild hydrazine, providing key orthogonality .

1
Workflow Orthogonal solid-phase peptide synthesis (SPPS) with site-specific lysine modification
2
Deprotection Strategy Boc (α-amino) and ivDde (ε-amino) dual protection for selective hydrazine cleavage
3
Selection Context Supports branched, cyclic, and complex peptide architectures in research-grade synthesis

Procurement Risk: Why Boc-Lys(ivDde)-OH Cannot Be Substituted with Simpler Analogs


Generic substitution in orthogonal peptide synthesis is not possible due to the unique chemical properties of the ivDde group. While similar compounds like Fmoc-Lys(ivDde)-OH exist, they are not direct substitutes as they adhere to a different global protection strategy (Fmoc vs. Boc). The choice between these strategies is dictated by the overall synthesis plan. Substitution with a less robust analog, such as a Dde-protected derivative, carries a high risk of yield loss and product contamination due to the Dde group's instability towards piperidine and its tendency to undergo irreversible migration during Fmoc deprotection [1].

Global strategy mismatch Fmoc-Lys(ivDde)-OH follows Fmoc/tBu chemistry; direct substitution into a Boc/Bzl protocol may shift deprotection orthogonality and sequence fidelity.
Dde analog instability Dde-protected lysine derivatives may undergo piperidine-induced migration and premature deprotection, risking yield loss and product contamination in Fmoc SPPS.
Deprotection condition transfer Optimized ivDde removal often requires >2% hydrazine or hydroxylamine; conditions validated for other Lys protectors may not achieve complete deprotection.

Boc-Lys(ivDde)-OH: Comparative Performance Data for Informed Procurement


Superior Orthogonality and Stability of ivDde vs. Dde in Fmoc SPPS

The ivDde protecting group in Boc-Lys(ivDde)-OH provides superior orthogonality and stability compared to the analogous Dde group. While Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH have similar properties, the ivDde group is 'considerably more stable to piperidine than Dde' and is 'less prone to migrate from protected to unprotected lysine side-chains' . The enhanced stability of ivDde is critical for maintaining product purity during the repetitive piperidine treatments required for Fmoc deprotection in SPPS, thus minimizing costly side reactions and ensuring higher yields of the desired complex peptide [1].

Stability to Piperidine
Class-level inference
ivDde reported considerably more stable and less prone to migrate than Dde
Supports orthogonal purity under repetitive Fmoc deprotection
Qualitative comparison; migration reduction may require in-house validation
Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

High Commercial Purity for Boc-Lys(ivDde)-OH

Commercial preparations of Boc-Lys(ivDde)-OH are available with a high minimum purity of 99% as determined by HPLC . This high purity is critical for achieving high-fidelity peptide synthesis, as impurities can lead to unwanted side reactions, lower overall yields, and complicate the purification of the final peptide product .

Commercial Purity
Specification review
≥99% (HPLC)
Supports high-fidelity synthesis and fewer byproducts
Supplier COA context; lot-specific verification recommended
Peptide Synthesis Amino Acid Derivatives Quality Control

Quantified Deprotection Efficiency of ivDde

The efficiency of ivDde deprotection can be optimized to near-quantitative levels. A study using 4% hydrazine achieved 'nearly complete ivDde removal', while standard 2% hydrazine conditions often result in incomplete deprotection [1]. In a specific peptide context (ccK(ivDde)GE), a yield of 90.1% was achieved after 16 hours at room temperature using 0.5 M NH2OH [2]. This quantitative data provides a benchmark for process optimization, highlighting that while ivDde is robust, its complete removal requires careful condition screening.

Deprotection Yield
Cross-study comparable
90.1% yield (0.5 M NH2OH, 16 h); near-complete with 4% hydrazine
Condition-dependent removal; supports protocol optimization
Model-peptide context; general SPPS conditions require screening
Solid-Phase Peptide Synthesis Deprotection Kinetics Process Optimization

Boc-Lys(ivDde)-OH Applications: From GLP-1 Analogs to Branched Peptide Architectures


Synthesis of Branched and Cyclic Peptides

The orthogonal protection of Boc-Lys(ivDde)-OH is ideally suited for the synthesis of branched and cyclic peptides. After incorporation into the peptide chain, the ivDde group on the lysine side-chain can be selectively removed with 2% hydrazine in DMF, exposing the ε-amino group for further chain elongation or cyclization. This strategy is critical for creating complex peptide architectures, such as multiple antigenic peptides (MAPs) or cyclic peptides with specific conformational constraints, as demonstrated in numerous SPPS applications .

GLP-1 Analog and Therapeutic Peptide Production

Boc-Lys(ivDde)-OH is specified as a raw material for the synthesis of GLP-1 peptide analogs and other polypeptide therapeutics . The compound's ability to introduce site-specific modifications, such as lipidation or PEGylation at a lysine side chain, is crucial for modulating the pharmacokinetic properties of these therapeutic peptides. The robust, orthogonal protection scheme ensures the modification is introduced precisely where intended, without affecting other parts of the molecule, which is a critical requirement for producing homogeneous, high-quality drug substances .

Site-Specific Bioconjugation and Peptide Labeling

Boc-Lys(ivDde)-OH enables site-specific bioconjugation for the creation of peptide conjugates and labeled probes. Following chain elongation, the selective deprotection of the ivDde group allows for the attachment of fluorophores, biotin, or cytotoxic payloads to a specific lysine residue. This level of control is essential for developing peptide-based tools for biological research, such as fluorescently labeled peptides for imaging studies or peptide-drug conjugates for targeted therapy .

Synthesis of Peptide-Based Biomaterials

The compound finds applications in the construction of peptide-based biomaterials and hydrogels. The ability to orthogonally protect and then selectively deprotect the lysine side chain allows for the precise introduction of functional groups that can drive self-assembly or enable cross-linking, leading to materials with tunable properties for applications in tissue engineering and drug delivery .

Application
Selection Property
Validation Focus
Branched and cyclic peptide synthesis
Orthogonal side-chain deprotection
Hydrazine-labile ivDde removal without affecting Boc/tBu groups
GLP-1 analog and modified peptide research
Site-specific lysine modification
Lipidation or PEGylation fidelity at the intended residue
Peptide-bioconjugate and probe development
Selective single-point labeling
Controlled attachment of fluorophores, biotin, or payloads
Peptide-based biomaterials research
Programmable side-chain functionalization
Self-assembly or cross-linking group introduction

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